1H-1,4-Benzodiazepine, carbonic acid deriv. (ZCI)
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Overview
Description
1H-1,4-Benzodiazepine, carbonic acid derivative (ZCI) is a compound belonging to the benzodiazepine family, which is known for its wide range of biological activities and therapeutic applications. Benzodiazepines are commonly used as tranquilizers, sedatives, and anticonvulsants. The carbonic acid derivative of 1H-1,4-benzodiazepine adds a unique functional group to the core structure, potentially enhancing its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,4-benzodiazepine derivatives typically involves the formation of the benzodiazepine ring system through various cyclization reactions. One efficient method reported involves a one-pot synthesis via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation . This method uses a Pd-catalyzed carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, followed by cyclocondensation under mild conditions to yield the benzodiazepine derivative.
Industrial Production Methods: Industrial production of benzodiazepine derivatives often employs continuous flow synthesis platforms, which allow for the efficient and scalable production of these compounds. This method ensures high yields and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-1,4-Benzodiazepine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides.
Major Products: The major products formed from these reactions include various substituted benzodiazepine derivatives with altered pharmacological properties .
Scientific Research Applications
1H-1,4-Benzodiazepine, carbonic acid derivative (ZCI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating anxiety, insomnia, and seizures.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-1,4-benzodiazepine derivatives involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The carbonic acid derivative may interact with additional molecular targets, potentially offering unique therapeutic benefits .
Comparison with Similar Compounds
Chlordiazepoxide: The first benzodiazepine discovered, used as a tranquilizer.
Uniqueness: 1H-1,4-Benzodiazepine, carbonic acid derivative (ZCI) stands out due to its unique functional group, which may enhance its pharmacological profile compared to other benzodiazepines. This derivative may offer improved efficacy, reduced side effects, or novel therapeutic applications .
Properties
Molecular Formula |
C23H17ClN2O4 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl) phenyl carbonate |
InChI |
InChI=1S/C23H17ClN2O4/c1-26-19-13-12-16(24)14-18(19)20(15-8-4-2-5-9-15)25-21(22(26)27)30-23(28)29-17-10-6-3-7-11-17/h2-14,21H,1H3 |
InChI Key |
ZNXDFWSVYDSSGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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